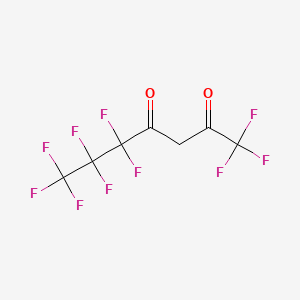

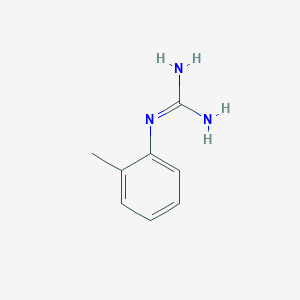

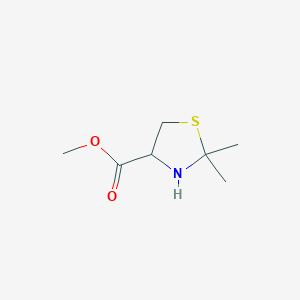

![molecular formula C13H11ClN4 B1348413 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610277-86-6](/img/structure/B1348413.png)

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (4-Cl-1-DMPP) is a heterocyclic organic compound that has been studied extensively due to its potential applications in a variety of scientific and medical research. It is a colorless, water-soluble solid that is highly stable and has a low melting point. 4-Cl-1-DMPP has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as an enzyme inhibitor. In addition, it has been studied for its potential role in the treatment of various diseases and conditions, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

- A novel synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been developed, showcasing its utility as an intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These derivatives are considered for their pharmacological relevance due to their varied biological activities (Ogurtsov & Rakitin, 2021).

Pharmacological Activities

- Research on pyrazole derivatives, including compounds structurally related to 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, has demonstrated significant antimicrobial and anticancer properties. These studies highlight the potential of such derivatives in developing new therapeutic agents with higher efficacy than existing treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry Applications

- The role of pyrazolo[3,4-d]pyrimidines as building blocks in heterocyclic synthesis has been extensively studied. These compounds serve as precursors in the synthesis of a variety of heterocyclic derivatives, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine in the field of medicinal chemistry and drug design (Al-Zaydi, 2009).

Novel Derivatives and Their Biological Activities

- The synthesis of new pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been reported, with the exploration of their structural characterization and potential biological activities. Such studies are crucial in identifying new compounds with pharmacological applications (Liu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

It’s known that pyrimidine derivatives can undergo various reactions, making them valuable in the synthesis of complex organic compounds . For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGUDTKDGFFRHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365914 |

Source

|

| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610277-86-6 |

Source

|

| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

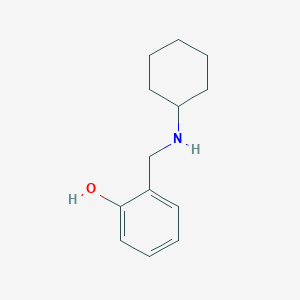

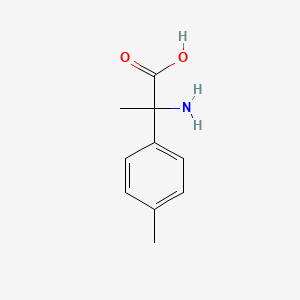

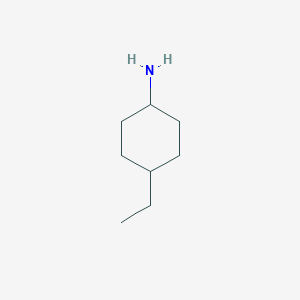

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

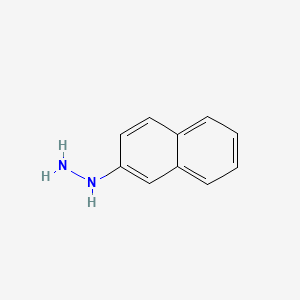

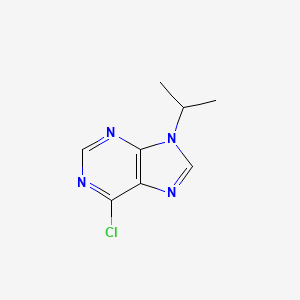

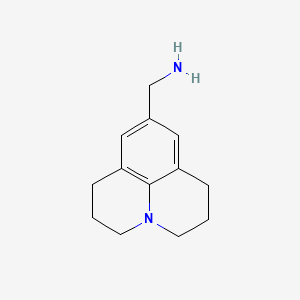

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

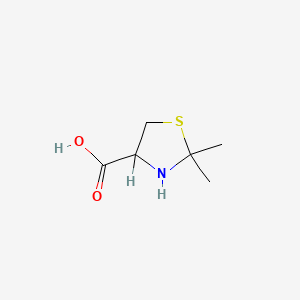

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)